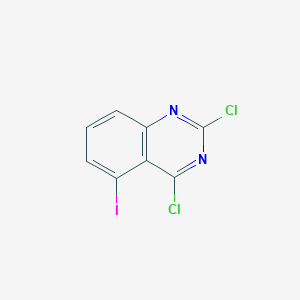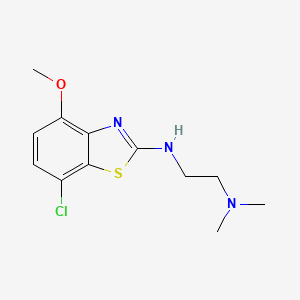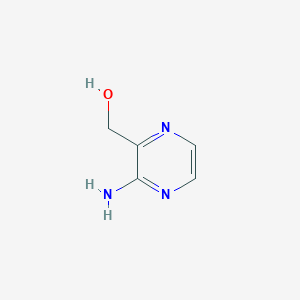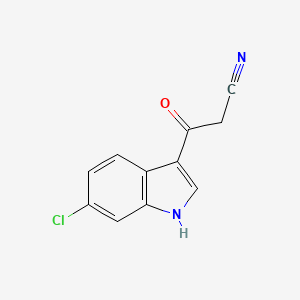![molecular formula C12H12O6 B1387800 (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid CAS No. 1173471-71-0](/img/structure/B1387800.png)
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid
Übersicht
Beschreibung
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a methoxy group and a methoxycarbonyl ester group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and methoxycarbonyl chloride.
Esterification: The first step involves the esterification of 2-methoxyphenol with methoxycarbonyl chloride in the presence of a base such as pyridine to form 2-methoxy-5-(methoxycarbonyl)phenol.
Aldol Condensation: The next step is an aldol condensation reaction between 2-methoxy-5-(methoxycarbonyl)phenol and acrolein in the presence of a base like sodium hydroxide to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in an alcohol solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester and methoxy groups make it a suitable candidate for probing the activity of esterases and other enzymes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and resins. Its reactivity makes it a valuable intermediate in the production of high-performance materials.
Wirkmechanismus
The mechanism by which (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-{2-methoxyphenyl}prop-2-enoic acid: Lacks the methoxycarbonyl ester group.
(2E)-3-{2-hydroxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid: Contains a hydroxy group instead of a methoxy group.
(2E)-3-{2-methoxy-5-[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid: Has an ethoxycarbonyl ester group instead of a methoxycarbonyl ester group.
Uniqueness
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of both a methoxy group and a methoxycarbonyl ester group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry.
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxy-5-methoxycarbonyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-16-10-5-4-9(18-12(15)17-2)7-8(10)3-6-11(13)14/h3-7H,1-2H3,(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGLVMUXXELDX-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OC(=O)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387726.png)

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B1387728.png)



![6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B1387737.png)


